2,3,4-Trimethyl-3-pentanol 2,3,4-Trimethyl-3-pentanol 2, 3, 4-Trimethyl-3-pentanol, also known as 1, 1-diisopropylethanol or fema 3903, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 2, 3, 4-Trimethyl-3-pentanol is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 3, 4-Trimethyl-3-pentanol is a fruity tasting compound that can be found in alcoholic beverages and fruits. This makes 2, 3, 4-trimethyl-3-pentanol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3054-92-0
VCID: VC21199903
InChI: InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3
SMILES: CC(C)C(C)(C(C)C)O
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

2,3,4-Trimethyl-3-pentanol

CAS No.: 3054-92-0

Cat. No.: VC21199903

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trimethyl-3-pentanol - 3054-92-0

Specification

CAS No. 3054-92-0
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2,3,4-trimethylpentan-3-ol
Standard InChI InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3
Standard InChI Key PLSMHHUFDLYURK-UHFFFAOYSA-N
SMILES CC(C)C(C)(C(C)C)O
Canonical SMILES CC(C)C(C)(C(C)C)O
Boiling Point 156.5 °C

Introduction

Chemical Structure and Identification

2,3,4-Trimethyl-3-pentanol (C₈H₁₈O) features a pentanol backbone with three methyl substituents at positions 2, 3, and 4, with the hydroxyl group attached to the tertiary carbon at position 3. This arrangement creates a highly substituted, sterically hindered alcohol with distinctive chemical behavior.

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers as summarized in the following table:

Identifier TypeValue
CAS Registry Number3054-92-0
Molecular FormulaC₈H₁₈O
Molecular Weight130.231 g/mol
IUPAC Standard InChIKeyPLSMHHUFDLYURK-UHFFFAOYSA-N
SMILES NotationCC(C)C(C)(C(C)C)O
PubChem CID520484

Table 1: Chemical identifiers for 2,3,4-Trimethyl-3-pentanol

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial contexts:

  • 1,1-Diisopropylethanol

  • 3-Pentanol, 2,3,4-trimethyl-

  • Diisopropylmethylcarbinol

  • 2,3,4-trimethylpentan-3-ol (IUPAC name)

These alternative nomenclatures reflect different naming conventions and structural interpretations of the same molecular entity .

Physical and Chemical Properties

Physical Properties

2,3,4-Trimethyl-3-pentanol exists as a colorless liquid at standard temperature and pressure. Its highly branched structure contributes to its relatively low boiling point compared to straight-chain alcohols of similar molecular weight.

The hydroxyl group attached to the tertiary carbon creates a sterically hindered environment that influences its reactivity patterns, particularly in nucleophilic substitution and elimination reactions .

Spectroscopic Properties

Mass spectrometry analysis reveals characteristic fragmentation patterns that can be used for identification and structural confirmation. Key fragment ions appear at m/z values of 18.0, 27.0, 29.0, 39.0, 41.0, 42.0, and 43.0, with the most prominent peaks at m/z 41.0 (30.5% relative intensity) and 43.0 (20.4% relative intensity) .

These fragmentation patterns are consistent with the branched structure, showing typical cleavage at carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.

Chemical Reactivity

Dehydration Reactions

Tertiary alcohols like 2,3,4-trimethyl-3-pentanol undergo dehydration reactions when treated with acids, typically yielding alkenes through elimination mechanisms. The highly substituted nature of the alcohol creates potential for multiple elimination products and carbocation rearrangements .

While specific research on 2,3,4-trimethyl-3-pentanol dehydration is limited in the available literature, studies on the similar compound 2,2,4-trimethyl-3-pentanol demonstrate that dehydration can lead to complex mixtures of alkene products. This suggests that 2,3,4-trimethyl-3-pentanol likely exhibits similar behavior due to its comparable tertiary alcohol structure and potential for carbocation stabilization and rearrangement .

Synthesis and Production

The synthesis of 2,3,4-trimethyl-3-pentanol can be achieved through various routes, with the most common approaches involving:

  • Grignard reactions using 2,3,4-trimethyl-3-pentanone as the carbonyl component

  • Reduction of corresponding ketones using appropriate reducing agents

  • Addition of organometallic reagents to suitable esters or acid derivatives

Commercial production typically optimizes these approaches for scalability and cost-effectiveness, although specific industrial methods are proprietary in nature .

SupplierProduct CodeQuantityPurity
Thermo Scientific Alfa AesarB20236.065 g98%
Thermo Scientific Alfa AesarB20236.1425 g98%

Table 2: Commercial availability of 2,3,4-Trimethyl-3-pentanol

Applications in Research and Industry

While specific applications for 2,3,4-trimethyl-3-pentanol are somewhat limited in the available literature, its structural characteristics suggest potential uses in:

  • Organic synthesis as a building block for more complex molecules

  • Model compounds for studying steric effects in chemical reactions

  • Precursor for specialized surfactants or other functional materials

  • Research applications examining the behavior of hindered tertiary alcohols

The compound's highly branched structure with multiple methyl substituents makes it valuable for studying the fundamental principles of organic chemistry, particularly in relation to steric effects, carbocation rearrangements, and elimination reactions.

Future Research Directions

Current research gaps suggest several promising directions for further investigation:

  • Detailed mechanistic studies of dehydration and rearrangement reactions

  • Exploration of potential catalytic applications

  • Development of synthetic methodologies that utilize its unique structural features

  • Investigation of possible stereochemical applications in asymmetric synthesis

Research into these areas would enhance understanding of the compound's reactivity profile and potentially expand its applications in both academic and industrial contexts.

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